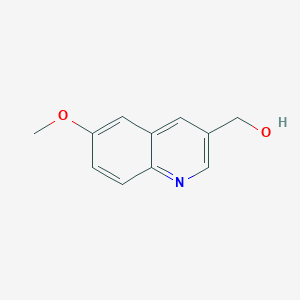

(6-Methoxyquinolin-3-yl)methanol

Description

(6-Methoxyquinolin-3-yl)methanol is a quinoline derivative characterized by a methoxy (-OCH₃) group at the 6-position and a hydroxymethyl (-CH₂OH) group at the 3-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities .

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(6-methoxyquinolin-3-yl)methanol |

InChI |

InChI=1S/C11H11NO2/c1-14-10-2-3-11-9(5-10)4-8(7-13)6-12-11/h2-6,13H,7H2,1H3 |

InChI Key |

GDPVNEOAIYIHSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Quinoline Methanol Derivatives

*Calculated based on quinoline core and substituents.

Key Comparisons :

- Substituent Effects: The methoxy group in (6-Methoxyquinolin-3-yl)methanol is electron-donating, enhancing aromatic ring electron density compared to the electron-withdrawing chloro group in (2-Chloro-6-methylquinolin-3-yl)methanol. This difference may influence solubility and reactivity in substitution reactions .

- Crystallography and Interactions: (2-Chloro-6-methylquinolin-3-yl)methanol exhibits intramolecular C–H···O hydrogen bonds and intermolecular π-π stacking, stabilizing its crystal lattice. The absence of chloro and methyl groups in the target compound may alter packing efficiency and melting points .

Physical and Chemical Properties

- Solubility : The methoxy group improves aqueous solubility compared to hydrophobic substituents (e.g., benzyloxy in NQ1). However, the hydroxymethyl group may enhance polarity further .

- Thermal Stability: Melting points vary significantly; NQ1 (222°C) and NQ6 (254°C) demonstrate higher stability due to nitro groups and extended conjugation, whereas methanol derivatives likely exhibit lower melting points .

Preparation Methods

Reduction of 6-Methoxyquinoline-3-carbaldehyde

The most widely documented method involves the reduction of 6-methoxyquinoline-3-carbaldehyde using hydride-based reagents.

Sodium Borohydride (NaBH₄) Reduction

Procedure :

-

Starting Material : 6-Methoxyquinoline-3-carbaldehyde (synthesized via Vilsmeier-Haack reaction).

-

Reagents : Sodium borohydride (1–1.2 eq), methanol or ethanol solvent.

-

Work-up : Quenching with ice-cold water, filtration, and recrystallization from methanol or chloroform.

| Parameter | Value |

|---|---|

| Reaction Time | 2–4 hours |

| Temperature | 25°C |

| Solvent | Methanol/Ethanol |

| Purity (HPLC) | >95% |

Mechanism : The aldehyde group (-CHO) is reduced to a primary alcohol (-CH₂OH) via nucleophilic attack by BH₄⁻, followed by protonation.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Procedure :

-

Reagents : LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Conditions : Reflux (40–60°C), 6–8 hours.

-

Work-up : Careful quenching with saturated NH₄Cl, extraction with ethyl acetate.

Yield : 78–85%.

Advantage : Higher selectivity for aldehyde reduction in complex substrates.

Microwave-Assisted Synthesis

A modified approach using microwave irradiation accelerates the reduction step:

Procedure :

-

Reagents : NaBH₄, montmorillonite K-10 (catalyst).

-

Work-up : Column chromatography (ethyl acetate/petroleum ether).

Yield : 89–94%.

Advantage : 12-fold reduction in reaction time compared to conventional methods.

Synthesis of 6-Methoxyquinoline-3-carbaldehyde Intermediate

Vilsmeier-Haack Reaction

The aldehyde precursor is synthesized via formylation of 6-methoxyquinoline:

Procedure :

-

Starting Material : 6-Methoxyquinoline.

-

Reagents : POCl₃, DMF (dimethylformamide).

-

Work-up : Neutralization with NaHCO₃, extraction with dichloromethane.

Skraup Reaction Modifications

Quinoline core synthesis from 4-methoxy-2-nitroaniline and glycerol, followed by selective oxidation.

Yield : 60–68%.

Chloromethyl Intermediate Hydrolysis

-

Starting Material : 2-Chloro-3-chloromethyl-6-methoxyquinoline.

-

Reagents : NaOH (aqueous), 60°C, 12 hours.

Yield : 55–60%.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| NaBH₄ Reduction | 85–92 | 2–4 hours | High | Industrial |

| LiAlH₄ Reduction | 78–85 | 6–8 hours | Moderate | Lab-scale |

| Microwave-Assisted | 89–94 | 5 minutes | High | Pilot-scale |

| Vilsmeier-Haack | 65–72 | 6 hours | Moderate | Industrial |

Key Findings :

-

Microwave-assisted reduction offers the highest yield and fastest reaction time.

-

NaBH₄ is preferred for large-scale production due to safety and cost.

Characterization and Validation

-

FT-IR : Peaks at 3280–3291 cm⁻¹ (O-H stretch), 1650–1660 cm⁻¹ (C=N quinoline).

-

X-ray Crystallography : Confirms planar quinoline core and hydroxymethyl orientation.

Challenges and Optimizations

Q & A

Q. Which computational tools predict the metabolic pathways and toxicity risks of (6-Methoxyquinolin-3-yl)methanol?

- Methodological Answer : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., hydroxylation by CYP3A4). Validate with in vitro hepatocyte assays and Ames test for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.